molecular formula C14H16N2O2 B13512601 Benzyl 3-cyano-3-ethylazetidine-1-carboxylate

Benzyl 3-cyano-3-ethylazetidine-1-carboxylate

Cat. No.: B13512601
M. Wt: 244.29 g/mol
InChI Key: XIOCRANHWQOYFG-UHFFFAOYSA-N
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Description

Benzyl 3-cyano-3-ethylazetidine-1-carboxylate is a synthetic organic compound belonging to the azetidine class of compounds Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-cyano-3-ethylazetidine-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with benzylamine in the presence of a base, followed by cyclization to form the azetidine ring. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-cyano-3-ethylazetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) to form corresponding oxo derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH₄) can convert the cyano group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl 3-cyano-3-ethylazetidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of novel materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-cyano-3-ethylazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(cyanomethylene)azetidine-1-carboxylate
  • Benzyl 3-pyrroline-1-carboxylate
  • 1-Benzylazetidine-3-carboxylic acid

Uniqueness

Benzyl 3-cyano-3-ethylazetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyano and ethyl groups on the azetidine ring enhances its reactivity and potential for diverse chemical transformations .

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

benzyl 3-cyano-3-ethylazetidine-1-carboxylate

InChI

InChI=1S/C14H16N2O2/c1-2-14(9-15)10-16(11-14)13(17)18-8-12-6-4-3-5-7-12/h3-7H,2,8,10-11H2,1H3

InChI Key

XIOCRANHWQOYFG-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(C1)C(=O)OCC2=CC=CC=C2)C#N

Origin of Product

United States

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